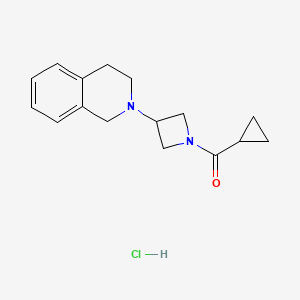

2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl-modified azetidine moiety. The tetrahydroisoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, often associated with bioactivity due to its structural mimicry of natural alkaloids . The hydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in drug development.

Properties

IUPAC Name |

cyclopropyl-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O.ClH/c19-16(13-5-6-13)18-10-15(11-18)17-8-7-12-3-1-2-4-14(12)9-17;/h1-4,13,15H,5-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCZVVUDIDORSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving amines and halogenated compounds.

Formation of the Tetrahydroisoquinoline Moiety: This step often involves the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Coupling Reactions: The final step involves coupling the cyclopropane, azetidine, and tetrahydroisoquinoline moieties under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound 2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride shares structural and functional similarities with other tetrahydroisoquinoline derivatives. Below is a detailed comparison with Quinapril Hydrochloride, a clinically used angiotensin-converting enzyme (ACE) inhibitor, as a representative analog.

Structural and Functional Comparison

Key Findings and Implications

Substituent Impact on Bioactivity :

- The cyclopropanecarbonyl-azetidine group in the target compound introduces steric hindrance and rigidity, which may limit off-target interactions but reduce solubility compared to Quinapril’s flexible ethoxycarbonyl-phenylpropyl chain .

- Quinapril’s carboxylic acid group is critical for ACE inhibition, a feature absent in the target compound, suggesting divergent therapeutic applications .

The hydrochloride salt form in both compounds improves bioavailability but may require tailored formulations for the target compound due to its hydrophobic substituents.

Pharmacological Potential: While Quinapril is a proven ACE inhibitor, the target compound’s lack of ionizable groups (e.g., carboxylic acid) suggests alternative mechanisms, such as kinase or receptor modulation.

Notes

- Further studies on crystallography, solubility, and target binding are required to validate hypotheses.

- Purity standards for the target compound remain unspecified, unlike Quinapril’s stringent 99.0–101.0% criteria .

Biological Activity

The compound 2-(1-cyclopropanecarbonylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride represents a novel derivative of tetrahydroisoquinoline (THIQ), a well-known scaffold in medicinal chemistry. THIQ derivatives have been extensively studied for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential and structure-activity relationships (SAR).

- Molecular Formula : C15H18N2O3

- Molecular Weight : 274.31 g/mol

- CAS Number : 1903297-51-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of THIQ derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A study indicated that modifications on the THIQ scaffold significantly enhance cytotoxicity against human cancer cells. The presence of the cyclopropanecarbonyl group is believed to contribute to this activity by influencing the compound's interaction with cellular targets .

Anti-inflammatory Effects

The anti-inflammatory properties of THIQ derivatives are well-documented. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The specific mechanism by which this compound exerts its anti-inflammatory effects remains to be fully elucidated but may involve modulation of signaling pathways related to inflammation .

Neuroprotective Effects

THIQ derivatives are also recognized for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary findings suggest that it may enhance neurotrophic factor signaling, which is crucial for neuronal survival and function .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives indicate that various substituents on the tetrahydroisoquinoline core can significantly influence biological activity. For instance:

- Electron-donating groups tend to enhance activity by stabilizing interactions with biological targets.

- Electron-withdrawing groups may reduce activity but can also lead to improved selectivity for certain receptors.

In the case of this compound, the cyclopropanecarbonyl moiety is hypothesized to play a critical role in modulating its pharmacological profile .

Case Studies

Several studies have investigated compounds structurally related to this compound:

- Antitumor Efficacy : In vitro studies demonstrated that similar THIQ derivatives inhibited tumor cell growth with IC50 values in the low micromolar range.

- Neuroprotection : Animal models treated with THIQ derivatives showed reduced markers of neuroinflammation and improved cognitive function compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.